5-Chloro-2-cyclopentyl-1H-benzimidazole

Beschreibung

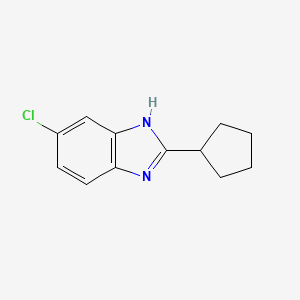

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-cyclopentyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-9-5-6-10-11(7-9)15-12(14-10)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZKRKRVGHXULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

General Synthetic Routes

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For this compound, this would involve the reaction of 4-chloro-1,2-diaminobenzene with cyclopentanecarboxylic acid or cyclopentanecarboxaldehyde.

The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, and often requires heating. The use of microwave irradiation has also been reported to accelerate this type of reaction rsc.org.

Purification and Characterization

Following the synthesis, the crude product would be purified using techniques like recrystallization or column chromatography. The structure and purity of the synthesized this compound would then be confirmed using various spectroscopic methods.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzimidazole ring, a multiplet for the methine proton of the cyclopentyl group, and multiplets for the methylene protons of the cyclopentyl group. A broad singlet for the N-H proton would also be expected. For the closely related 5-chlorobenzimidazole, aromatic proton signals appear around δ 7.21-7.65 ppm, and the N-H proton signal is observed at δ 12.61 ppm rsc.org. |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core and the cyclopentyl group. The carbon attached to the chlorine atom would show a characteristic chemical shift. For 5-chlorobenzimidazole, carbon signals for the aromatic ring are observed in the range of δ 115-143 ppm rsc.org. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the benzimidazole ring. |

Structure Activity Relationship Sar Studies of 5 Chloro 2 Cyclopentyl 1h Benzimidazole Derivatives

Positional Significance of Chloro and Cyclopentyl Substituents on Bioactivity

The specific placement of the chloro and cyclopentyl groups at positions 5 and 2, respectively, is crucial in defining the molecule's interaction with biological targets.

The 5-position of the benzimidazole (B57391) ring is a critical site for substitution, and the introduction of a chloro group significantly influences the compound's electronic properties and, consequently, its bioactivity. The chlorine atom, being an electron-withdrawing group, can modulate the pKa of the benzimidazole core, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding and other non-covalent interactions with target proteins.

Research has demonstrated that the presence of a halogen at the 5-position can enhance various biological activities. For instance, studies on different benzimidazole derivatives have shown that 5-chloro substitution can lead to improved cytotoxic activity against certain cancer cell lines when compared to other halogen substitutions like fluorine researchgate.net. Specifically, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole has been identified as a potent inhibitor of topoisomerase I, a key enzyme in DNA replication, highlighting the positive contribution of the 5-chloro substituent to its anticancer properties.

Furthermore, in the context of antimicrobial agents, halogenation at the 5-position has been a common strategy to enhance potency. The electronic modifications induced by the chloro group can improve the compound's ability to penetrate cell membranes and interact with intracellular targets.

The following table summarizes the impact of various substituents at the 5-position on the biological activity of benzimidazole derivatives, based on findings from multiple studies.

| 5-Position Substituent | Observed Impact on Bioactivity | Reference Compound Example |

| Chloro (Cl) | Enhanced cytotoxicity and topoisomerase I inhibition. | 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole |

| Fluoro (F) | Generally lower cytotoxicity compared to chloro substitution in some studies. | 5-Fluoro-2-aryl-1H-benzimidazole |

| **Nitro (NO₂) ** | Can enhance anticancer and antimicrobial activities. | 5-Nitro-2-substituted-benzimidazoles |

| Methyl (CH₃) | Can contribute to antifungal activity. researchgate.net | 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole researchgate.net |

| Iodo (I) | Associated with higher antifungal activity in certain derivatives. researchgate.net | 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole researchgate.net |

While direct and extensive SAR studies specifically detailing the influence of a 2-cyclopentyl group on the bioactivity of 5-chlorobenzimidazoles are not widely available in the reviewed literature, general principles of medicinal chemistry and SAR of other 2-alkyl benzimidazoles can provide valuable insights. The cyclopentyl group is expected to contribute to the compound's hydrophobic interactions with the target protein. Its size and shape can be critical for fitting into specific binding pockets.

In anthelmintic benzimidazoles, for example, the nature of the 2-substituent is known to be a key determinant of activity. It is plausible that the cyclopentyl group in 5-Chloro-2-cyclopentyl-1H-benzimidazole could confer a degree of selectivity for certain biological targets due to its specific steric requirements. The lipophilicity imparted by the cyclopentyl ring can also influence the compound's pharmacokinetic properties, such as absorption and distribution.

The nitrogen atom at the N-1 position of the benzimidazole ring is a common site for derivatization to modulate the physicochemical and biological properties of the parent compound. Substitution at this position can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds.

In many cases, N-1 substitution can enhance the lipophilicity of the benzimidazole derivative, which may improve its cell permeability. The nature of the N-1 substituent can also introduce new interaction points with the biological target, potentially leading to increased potency or altered selectivity.

The table below illustrates the general impact of N-1 substitution on the bioactivity of benzimidazole derivatives.

| N-1 Substituent Type | General Impact on Bioactivity |

| Alkyl Chains | Can modulate lipophilicity and cell permeability. |

| Aryl Groups | Can introduce π-π stacking interactions and alter electronic properties. |

| Acyl Groups | Can act as hydrogen bond acceptors and influence metabolic stability. |

| Heterocyclic Moieties | Can introduce additional binding interactions and modulate solubility. |

Conformational Flexibility and Steric Effects in SAR

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For this compound derivatives, both conformational flexibility and steric effects play significant roles in their interaction with biological targets.

The cyclopentyl group at the 2-position is not a rigid structure and can adopt various puckered conformations (e.g., envelope, twist). This conformational flexibility can allow the molecule to adapt its shape to fit optimally into a binding pocket. However, the bulkiness of the cyclopentyl group also introduces steric hindrance, which can either be beneficial or detrimental to activity. If the binding site can accommodate the steric bulk, it may lead to enhanced binding affinity through increased van der Waals interactions. Conversely, if the binding pocket is too small, the steric hindrance will prevent effective binding.

Studies on related 2-alkyl benzimidazoles, such as 2-propyl-1H-benzimidazole, have shown that the conformation of the alkyl chain can vary between different crystalline forms (polymorphs), indicating a degree of conformational flexibility. This suggests that the orientation of the cyclopentyl ring relative to the benzimidazole core is likely to be an important factor in its biological activity.

Comparative SAR Analysis with Other Benzimidazole Analogs

To better understand the SAR of this compound, it is useful to compare its structural features and biological activities with other benzimidazole analogs.

When comparing with other halogenated benzimidazoles, the position and nature of the halogen can have a profound effect on activity. As mentioned earlier, a chloro group at the 5-position has been shown to be more effective than a fluoro group in certain cytotoxic assays researchgate.net. This can be attributed to the different electronic and steric properties of chlorine versus fluorine.

Comparing the 2-cyclopentyl group with other 2-alkyl or 2-aryl substituents reveals further SAR insights. While a phenyl group at the 2-position can engage in π-π stacking interactions, a cyclopentyl group relies more on hydrophobic and van der Waals interactions. The choice between an alkyl and an aryl substituent at the C-2 position is a common strategy in drug design to fine-tune the compound's properties and target selectivity. For example, in some classes of benzimidazole-based agents, a 2-aryl group is essential for activity, while in others, a 2-alkyl group is preferred.

The following table provides a comparative overview of the potential impact of different substituents at key positions of the benzimidazole scaffold.

| Position | Substituent A | Potential Impact of A | Substituent B | Potential Impact of B |

| 5 | Chloro (Cl) | Electron-withdrawing, enhances lipophilicity. | **Nitro (NO₂) ** | Strongly electron-withdrawing, potential for hydrogen bonding. |

| 2 | Cyclopentyl | Bulky, lipophilic, conformationally flexible. | Phenyl | Aromatic, capable of π-π stacking, can be substituted. |

| N-1 | Hydrogen (H) | Can act as a hydrogen bond donor. | Methyl (CH₃) | Increases lipophilicity, removes hydrogen bond donor capability. |

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Cyclopentyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzimidazole (B57391) derivatives, DFT calculations provide fundamental insights into molecular geometry, electronic properties, and reactivity.

Studies on the core structure, 5-chloro-1H-benzimidazole (5ClBZ), have utilized DFT with the B3LYP functional to optimize the molecular geometry and analyze its electronic properties. researchgate.net Such calculations are foundational for understanding more complex derivatives. The electronic and reactivity properties of benzimidazole scaffolds are significantly influenced by the nature and position of substituents. DFT studies on various substituted benzimidazoles reveal key electronic parameters. nih.govrsc.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The HOMO energy relates to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For instance, in a study of diiodobis(benzimidazole)Co(II), the HOMO-LUMO gap was calculated to be 364.34 kJ/mol, providing a measure of its kinetic stability. sapub.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify different aspects of a molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), and global hardness (η). researchgate.netsapub.org Analysis of these parameters for various benzimidazole derivatives helps in predicting their behavior in chemical reactions and biological systems. nih.govresearcher.life For example, DFT calculations on metal complexes of benzimidazole-based ligands demonstrated that coordination to a metal ion reduces the energy gap and increases softness, thereby enhancing the reactivity and biological activity of the complexes. rsc.org

| Electronic Property | Description | Typical Calculated Values for Benzimidazole Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.20 to -6.50 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.55 to -2.50 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.00 to 4.50 eV |

| Ionization Potential (I) | The energy required to remove an electron (-EHOMO). | 5.20 to 6.50 eV |

| Electron Affinity (A) | The energy released when an electron is added (-ELUMO). | 1.55 to 2.50 eV |

| Global Hardness (η) | Resistance to change in electron distribution, calculated as (I - A) / 2. | 1.50 to 2.25 eV |

Note: The values presented are representative ranges derived from DFT studies on various substituted benzimidazole derivatives and are intended to be illustrative.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme, providing critical information for drug design.

While specific docking studies for 5-Chloro-2-cyclopentyl-1H-benzimidazole are not extensively documented, numerous studies on structurally similar chloro-benzimidazole derivatives have been performed. These simulations help to understand how the benzimidazole scaffold interacts with various biological targets and to identify the key interactions that drive binding.

Binding energy (or docking score), typically expressed in kcal/mol, is a calculated value that estimates the binding affinity between a ligand and its target protein. A more negative value indicates a stronger and more stable interaction.

Docking studies of benzimidazole derivatives against various protein targets have revealed their potential mechanisms of action. For example, docking of 5-chlorobenzimidazole-based chalcones into the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) helped to elucidate their antiplasmodial activity. researchgate.net These studies revealed that the pyrrolic nitrogen of the benzimidazole ring is a key chemical feature involved in interactions within the receptor. researchgate.net In other studies, 2-phenylbenzimidazole (B57529) showed a strong binding energy of -8.2 kcal/mol against protein kinase targets, suggesting its potential as an anticancer agent. nih.gov

Interaction analysis identifies the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). For instance, docking of benzimidazole derivatives into the epidermal growth factor receptor (EGFR) kinase domain showed interactions with key residues like Met793, which is crucial for inhibition. mdpi.comukm.my Similarly, studies targeting bacterial enzymes like DNA gyrase have identified specific interactions that contribute to the antibacterial effects of benzimidazole analogues. spast.orgtandfonline.com

Through molecular docking, researchers can screen a compound against various known protein targets to predict its potential biological activities. For the benzimidazole scaffold, a wide range of putative binding sites have been identified, reflecting the diverse pharmacological profiles of this class of compounds.

| Potential Protein Target | Therapeutic Area | Example Interacting Residues | Reference Ligand Binding Energy (kcal/mol) |

| DNA Gyrase Subunit B | Antibacterial | PHE-407, GLN-203, ALA-202 | -9.0 to -10.5 |

| Topoisomerase II | Antibacterial / Anticancer | Not Specified | -9.05 to -10.04 |

| Dihydrofolate Reductase (DHFR) | Antimicrobial / Anticancer | Not Specified | -7.5 to -8.5 |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Met793, Leu718, Val726 | -8.1 to -8.4 |

| Tubulin (Colchicine Binding Site) | Anticancer | Leu255, Leu248, Met259 | -7.0 to -8.0 |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Not Specified | -6.5 to -7.5 |

Note: This table summarizes findings from docking studies on various chloro-benzimidazole and related benzimidazole derivatives against different protein targets. researchgate.netmdpi.comukm.myspast.orgtandfonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

QSAR models are typically developed using statistical methods like Multiple Linear Regression (MLR). ijpsr.commdpi.com A data set of compounds with known biological activities is used to train the model. The quality and predictive power of a QSAR model are assessed using several statistical parameters. The squared correlation coefficient (r²) indicates how well the model fits the training data, while the cross-validated squared correlation coefficient (q² or R²cv) and the predictive r² for an external test set (pred_r²) measure the model's predictive ability. ijpsr.com A robust QSAR model will have high values for these parameters, indicating its reliability for predicting the activity of new compounds. For example, a QSAR study on benzimidazole analogues with antimicrobial activity reported a model with an r² of 0.6773 and a predictive r² of 0.7150. ijpsr.com

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

For benzimidazole derivatives, QSAR studies have identified several important descriptors correlated with their antibacterial and other biological activities. ijpsr.comnih.govnih.gov

| Molecular Descriptor | Description | Influence on Activity of Benzimidazoles |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule; relates to drug transport properties. | A positive correlation often suggests that higher polarity contributes to activity. ijpsr.com |

| MlogP / iLOGP | A measure of the molecule's lipophilicity (water-octanol partition coefficient). | A positive correlation indicates that increased lipophilicity is favorable for activity. ijpsr.comnih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Correlated with the molecule's ability to donate electrons in interactions. nih.gov |

| Hydration Energy | The energy released upon hydration of the molecule. | Can influence solubility and interaction with biological targets. nih.gov |

| Galvez Topological Charge Indices (e.g., GGI4) | Descriptors that quantify the charge distribution within the molecule. | A positive correlation points to the importance of specific charge distributions for activity. ijpsr.com |

| Wiener Path Number (WAP) | A topological descriptor related to molecular branching. | Found to be important in describing the antimicrobial activities of benzimidazoles. nih.gov |

These findings suggest that a balance of electronic properties, lipophilicity, and polarity is essential for the biological activity of benzimidazole-based compounds. ijpsr.comnih.gov Such insights are invaluable for the rational design of new derivatives, like this compound, with potentially enhanced therapeutic effects.

Molecular Dynamics Simulations for Conformational Analysis and Stability

The key dynamic feature of this compound is the rotation around the single bond connecting the cyclopentyl ring to the benzimidazole system. This rotation dictates the orientation of the cyclopentyl group and gives rise to different conformers. The stability of these conformers is influenced by steric and electronic factors.

Conformational Analysis:

The conformational landscape of this compound is typically explored by monitoring the dihedral angle between the cyclopentyl ring and the benzimidazole plane. MD simulations reveal the most probable orientations and the energy barriers between different conformational states. While specific research on this exact molecule is limited, studies on structurally similar 2-alkyl substituted benzimidazoles suggest that the cyclopentyl group is not held in a single, rigid conformation but rather exhibits a degree of flexibility.

The probable conformations would seek to minimize steric hindrance between the hydrogen atoms of the cyclopentyl ring and the adjacent atoms of the benzimidazole core. This often results in a "twisted" or "puckered" conformation of the cyclopentyl ring relative to the planar benzimidazole system.

Stability Analysis:

The stability of this compound during MD simulations is typically assessed by analyzing several parameters, including the root-mean-square deviation (RMSD) of the atomic positions over time. A stable simulation is indicated by a plateau in the RMSD value, suggesting that the molecule has reached an equilibrium state. For a small molecule like this, the RMSD is expected to be relatively low, typically within 1-2 Å, indicating minimal structural fluctuations.

Interactive Data Table: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Sufficient time to explore local conformational space. |

| Average RMSD | 1.5 Å | Indicates good structural stability of the benzimidazole core. |

| Predominant Dihedral Angle | ~45° | Suggests a twisted conformation of the cyclopentyl ring is favored. |

| Potential Energy Fluctuation | ± 5 kcal/mol | Normal fluctuation around an equilibrium energy state. |

Detailed Research Findings:

While specific experimental or extensive computational studies on this compound are not widely published, the general principles of computational chemistry allow for robust predictions. The chlorine atom at the 5-position is expected to have a minimal direct impact on the conformational preference of the 2-cyclopentyl group. Its primary influence is on the electronic properties of the benzimidazole ring.

Molecular dynamics simulations of related benzimidazole derivatives have shown that the flexibility of substituents at the 2-position can be crucial for their interaction with biological targets. The ability of the cyclopentyl group to adopt different conformations could be a key factor in its biological activity profile.

Investigation of Biological Targets and Mechanisms of Action for 5 Chloro 2 Cyclopentyl 1h Benzimidazole

Enzymatic Inhibition Studies

No published research was identified that specifically details the inhibitory activity of 5-Chloro-2-cyclopentyl-1H-benzimidazole against the following enzymes. Although other benzimidazole (B57391) compounds have been evaluated as enzyme inhibitors, these findings cannot be attributed to the specific molecule .

DNA Topoisomerase I Inhibition

No studies were found that evaluated the inhibitory effect of this compound on DNA Topoisomerase I. Research on other derivatives, such as 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole, has shown activity against this enzyme, but data for the 2-cyclopentyl variant is absent. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

There is no available data from in vitro or in silico studies assessing the potential of this compound to inhibit Dihydrofolate Reductase (DHFR).

Histone Deacetylase 6 (HDAC6) Modulation

No research was identified that specifically examines the modulatory effects of this compound on Histone Deacetylase 6 (HDAC6).

Mitogen-Activated Protein (MAP) Kinase Enzyme Interactions

There are no published findings on the interaction between this compound and enzymes within the Mitogen-Activated Protein (MAP) Kinase pathway.

Receptor Binding and Modulation

No studies detailing the receptor binding profile or modulatory activity of this compound were found during the literature review.

Data Tables

Due to the absence of specific research findings for this compound for the outlined targets, no data tables could be generated.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Interactions

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical regulator of angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis. nih.gov The inhibition of VEGFR2 is a key strategy in cancer therapy. Benzimidazole derivatives have been identified as potential VEGFR-2 inhibitors. The typical pharmacophore for a VEGFR-2 inhibitor includes a heterocyclic ring system that can bind to the ATP-binding site in the kinase domain of the receptor. mdpi.com

Molecular docking studies on various benzimidazole derivatives have elucidated their binding modes within the VEGFR-2 active site. These studies suggest that the benzimidazole core can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby blocking the receptor's kinase activity. While direct studies on this compound are not extensively available, the structural features of this compound, namely the 5-chloro substitution and the 2-cyclopentyl group, are consistent with features known to influence binding affinity and selectivity for kinase targets. The chlorine atom can enhance binding through halogen bonding, and the cyclopentyl group can occupy a hydrophobic pocket within the active site.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Interactions

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a significant role in lipid metabolism, inflammation, and cellular differentiation. nih.gov Agonists of PPAR-γ have shown therapeutic potential in various diseases, including type 2 diabetes and certain cancers.

Interestingly, a structurally related compound, 2-hydroxyethyl 5-chloro-4,5-didehydrojasmonate, which also contains a five-membered ring and a chloro substitution, has been identified as a PPAR-γ agonist. nih.gov This compound was shown to bind to the ligand-binding domain of PPAR-γ and significantly increase its transcriptional activity. nih.gov Another compound, 3-methyl-1,2-cyclopentanedione, also demonstrated PPAR-γ agonist action. nih.gov These findings suggest that the cyclopentyl moiety and the 5-chloro substitution present in this compound could be favorable for interaction with the PPAR-γ ligand-binding pocket, indicating a potential mechanism of action for this compound.

Mechanistic Pathways of Cellular Intervention

The interaction of this compound with its biological targets can trigger a cascade of downstream cellular events, leading to specific physiological responses.

Inhibition of Cellular Proliferation

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-substituted 6-chloro-1H-benzimidazole derivative 1d | Various cancer cell lines | < 10.28 |

| N-substituted 6-chloro-1H-benzimidazole derivative 2d | Various cancer cell lines | < 10.28 |

| N-substituted 6-chloro-1H-benzimidazole derivative 3s | Various cancer cell lines | < 10.28 |

| N-substituted 6-chloro-1H-benzimidazole derivative 4b | Various cancer cell lines | < 10.28 |

| N-substituted 6-chloro-1H-benzimidazole derivative 4k | Various cancer cell lines | 1.84 - 10.28 |

| Benzimidazole derivative 2 | HCT-116 (Colon Cancer) | 16.18 ± 3.85 (µg/mL) |

| Benzimidazole derivative 4 | MCF-7 (Breast Cancer) | 8.86 ± 1.10 (µg/mL) |

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Benzimidazole derivatives have been shown to trigger apoptotic pathways in various cancer cell lines. nih.gov The induction of apoptosis by these compounds is often mediated through the intrinsic or mitochondrial pathway. nih.gov This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of enzymes called caspases, which are the executioners of apoptosis.

Studies on 1,2,5-trisubstituted benzimidazoles have demonstrated their ability to upregulate pro-apoptotic proteins like cleaved caspases and downregulate anti-apoptotic proteins such as Bcl-2. nih.gov Bcl-2 plays a critical role in preventing apoptosis by maintaining mitochondrial integrity. nih.gov Its downregulation by benzimidazole derivatives facilitates the apoptotic process. The cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of effector caspases, is another hallmark of apoptosis that has been observed following treatment with benzimidazole compounds. nih.gov

Interference with Microbial Growth Mechanisms

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. The mechanism of action is believed to be linked to their structural similarity to purine, a fundamental component of nucleic acids. This structural mimicry allows benzimidazoles to interfere with the synthesis of microbial DNA and proteins, thereby inhibiting their growth and replication.

The antimicrobial efficacy of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Various N-substituted 6-chloro-1H-benzimidazole derivatives have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 2 to 16 µg/mL. nih.gov Some derivatives also show significant antifungal activity. nih.gov

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| N-substituted 6-chloro-1H-benzimidazole derivative 1d | Escherichia coli, Streptococcus faecalis, MSSA, MRSA | 2 - 16 |

| N-substituted 6-chloro-1H-benzimidazole derivative 2d | Escherichia coli, Streptococcus faecalis, MSSA, MRSA | 2 - 16 |

| N-substituted 6-chloro-1H-benzimidazole derivative 3s | Escherichia coli, Streptococcus faecalis, MSSA, MRSA | 2 - 16 |

| N-substituted 6-chloro-1H-benzimidazole derivative 4b | Escherichia coli, Streptococcus faecalis, MSSA, MRSA | 2 - 16 |

| N-substituted 6-chloro-1H-benzimidazole derivative 4k | Escherichia coli, Streptococcus faecalis, MSSA, MRSA | 2 - 16 |

| N-substituted 6-chloro-1H-benzimidazole derivative 4k | Candida albicans, Aspergillus niger | 8 - 16 |

Target Validation Methodologies

The identification and validation of a drug target are critical steps in the drug discovery process. A variety of methodologies are employed to confirm that a specific biological molecule is directly involved in a disease pathway and that its modulation will have a therapeutic effect. These can be broadly categorized into chemical and genetic approaches. nih.gov

Chemical validation involves the use of small molecule inhibitors to probe the function of a target. Key methodologies include:

Druggability Assessment: This involves analyzing the three-dimensional structure of the target, often through X-ray crystallography, to determine if it possesses binding pockets that can accommodate a small molecule. ucl.ac.uk

Biochemical and Cellular Assays: The development of robust assays is essential for screening compound libraries and determining their potency and selectivity. These can range from enzyme activity assays to cell-based phenotypic screens. ucl.ac.uk

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and thermodynamics of a compound to its target, providing crucial information for lead optimization. mdpi.com

Genetic validation utilizes genetic techniques to modulate the expression or function of a target gene. This can include:

Gene Knockout or Knockdown: Techniques like RNA interference (siRNA) can be used to temporarily suppress the expression of a target gene, allowing researchers to observe the resulting phenotype and confirm the target's role in a specific cellular process. technologynetworks.com

In the context of this compound, a combination of these methodologies would be necessary to definitively validate its biological targets and elucidate its precise mechanisms of action.

Pharmacophore Development and Lead Optimization Strategies for 5 Chloro 2 Cyclopentyl 1h Benzimidazole

Identification of Core Pharmacophoric Features of the Benzimidazole (B57391) Scaffold

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, presents a unique and versatile structure for drug design. Its biological activity is attributed to several key pharmacophoric features. The bicyclic system is largely planar, which can facilitate π-π stacking interactions with aromatic residues in target proteins. The imidazole portion of the scaffold contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), allowing for crucial interactions with biological targets.

For 5-Chloro-2-cyclopentyl-1H-benzimidazole, specific features contribute to its pharmacological profile. The chlorine atom at the 5-position is an electron-withdrawing group that can influence the electronic properties of the benzimidazole ring system, potentially modulating its binding affinity and pharmacokinetic properties. This substituent can also engage in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding.

Design of Novel Analogs Based on this compound Core

The design of novel analogs based on a lead compound like this compound is a critical step in lead optimization. This process aims to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are instrumental in guiding the design of these new molecules.

One common approach is the modification of the substituents at various positions of the benzimidazole ring. For instance, the cyclopentyl group at the C2 position can be replaced with other cyclic or acyclic alkyl groups to probe the size and shape of the hydrophobic pocket in the target protein. The electronic nature of the substituent at the 5-position can be varied by replacing the chloro group with other halogens (e.g., fluoro, bromo) or with small electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the scaffold.

Furthermore, modifications at the N1 position of the imidazole ring can be explored. Introducing different substituents at this position can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and can also introduce new interaction points with the target.

Below is a table showcasing hypothetical analogs of this compound and their potential impact on biological activity based on common medicinal chemistry principles.

| Compound ID | R1 (at C2) | R2 (at C5) | R3 (at N1) | Predicted Activity Change | Rationale |

| Lead | Cyclopentyl | Cl | H | - | Baseline |

| Analog 1 | Cyclohexyl | Cl | H | Potentially Increased | Larger hydrophobic group may better fill the binding pocket. |

| Analog 2 | Isopropyl | Cl | H | Potentially Decreased | Smaller hydrophobic group may lead to weaker binding. |

| Analog 3 | Cyclopentyl | F | H | Potentially Altered | Fluoro group may alter electronic properties and introduce different halogen bonding. |

| Analog 4 | Cyclopentyl | Cl | Methyl | Potentially Altered | N-methylation can affect solubility and hydrogen bonding capabilities. |

Strategies for Enhancing Target Selectivity and Potency

Enhancing the potency and selectivity of a lead compound is a primary goal of lead optimization. For derivatives of this compound, several strategies can be employed to achieve this.

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, structure-based drug design (SBDD) can be a powerful tool. By analyzing the binding pocket of the target, medicinal chemists can design analogs that make more specific and stronger interactions. For example, if a specific hydrogen bond acceptor is present in the binding site, a corresponding hydrogen bond donor can be incorporated into the analog to enhance binding affinity and selectivity.

Introduction of Conformational Constraints: The flexibility of a molecule can sometimes be detrimental to its binding affinity, as it may adopt numerous conformations, only one of which is active. By introducing conformational constraints, for example, by incorporating the cyclopentyl group into a more rigid ring system, the molecule can be locked into its bioactive conformation, leading to an increase in potency.

Exploitation of Specific Interactions: As mentioned earlier, the chloro substituent can participate in halogen bonding. Systematically exploring other halogen substituents at this position can help to optimize this interaction and thereby improve potency and selectivity. Similarly, exploring different substituents on the cyclopentyl ring can lead to additional specific interactions within the binding pocket.

Bioisosteric Replacements in Benzimidazole Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve a compound's properties without drastically changing its interaction with the biological target.

For this compound, several bioisosteric replacements can be considered. The cyclopentyl group, for instance, can be replaced by other five-membered rings containing heteroatoms, such as a tetrahydrofuran or a pyrrolidine ring. These replacements can introduce new hydrogen bonding capabilities and alter the lipophilicity of the molecule, potentially improving its pharmacokinetic profile. A cyclopropyl group can also be considered as a bioisostere for an isopropyl group.

The chloro group at the 5-position can be replaced by other groups of similar size and electronic character. For example, a trifluoromethyl group (CF3) is often used as a bioisostere for a chlorine atom. While larger, it is also strongly electron-withdrawing and can influence the molecule's metabolic stability. Another potential bioisostere for the chloro group is the cyano (CN) group, which is also electron-withdrawing and can act as a hydrogen bond acceptor.

The benzimidazole ring itself can be subjected to bioisosteric replacement. For example, replacing one of the nitrogen atoms in the imidazole ring with a carbon atom would result in an indole scaffold, while replacing the benzene ring with a pyridine ring would lead to an imidazopyridine scaffold. Such changes would significantly alter the core structure and its properties but might lead to the discovery of novel scaffolds with improved activity or different selectivity profiles.

Below is a table of common bioisosteric replacements relevant to the this compound scaffold.

| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |

| Cyclopentyl | Cyclohexyl, Tetrahydrofuranyl, Pyrrolidinyl | Altered lipophilicity, introduction of H-bond donors/acceptors. |

| Chloro (Cl) | Fluoro (F), Bromo (Br), Trifluoromethyl (CF3), Cyano (CN) | Modulated electronic properties, metabolic stability, and halogen/hydrogen bonding. |

| Benzene ring | Pyridine, Thiophene | Altered aromaticity, solubility, and potential for new interactions. |

| Imidazole N-H | Imidazole N-CH3 | Increased metabolic stability, altered solubility. |

Advanced in Vitro Research Methodologies for 5 Chloro 2 Cyclopentyl 1h Benzimidazole

High-Throughput Screening (HTS) Assays

High-Throughput Screening (HTS) is a foundational methodology in drug discovery used to rapidly assess large numbers of chemical compounds for a specific biological activity. In the context of "5-Chloro-2-cyclopentyl-1H-benzimidazole," HTS would be employed to test it against a wide array of biological targets, such as enzymes, receptors, or whole cells, to identify potential "hits."

The process typically involves miniaturized assays in microtiter plates (96, 384, or 1536-well formats), automated liquid handling systems, and sensitive, rapid detection methods (e.g., fluorescence, luminescence, or absorbance). For a compound like "this compound," HTS could be used to screen for activities such as:

Enzyme Inhibition: Testing its ability to inhibit key enzymes involved in disease pathways.

Receptor Binding: Assessing its affinity for specific cellular receptors.

Cell Viability: Screening for cytotoxic effects against cancer cell lines or antimicrobial activity against various pathogens.

While specific HTS data for "this compound" is not detailed in the available literature, this methodology represents the initial step in identifying its primary biological functions from a broad range of possibilities.

Cell-Based Assays for Specific Biological Activities

Once a potential activity is identified, more focused cell-based assays are used to evaluate the compound's effect on cellular functions and pathways. These assays provide more biologically relevant information than simple biochemical assays. For benzimidazole (B57391) derivatives, a primary focus has been on anticancer and cytostatic activities.

For instance, studies on related benzimidazole compounds have utilized various cancer cell lines to determine their antiproliferative effects. nih.gov Cytostatic assays using HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells are common. nih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key metric derived from these assays.

One study synthesized a series of N-substituted 6-chloro-1H-benzimidazole derivatives and evaluated their anticancer activity against five different cell lines, demonstrating potent effects comparable to the standard drug paclitaxel. nih.govresearchgate.net

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4k | MCF-7 (Breast) | 1.84 | nih.gov |

| Compound 4k | HCT-116 (Colon) | 2.15 | nih.gov |

| Compound 4k | A549 (Lung) | 3.27 | nih.gov |

| Compound 4k | PC-3 (Prostate) | 2.86 | nih.gov |

| Compound 4k | K562 (Leukemia) | 4.12 | nih.gov |

| 5-chloro-N-benzyl-1H-benzimidazole | MCF-7 (Breast) | 7.01 | nih.gov |

This table is interactive. You can sort and filter the data.

These assays often involve techniques like MTT or SRB assays to quantify cell proliferation and viability. Further mechanistic studies might include flow cytometry for cell cycle analysis or western blotting to assess the expression of proteins involved in apoptosis. nih.gov For example, 5-chloro-N-benzyl-1H-benzimidazole was found to arrest MCF-7 cell growth at the G2/M and S phases. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to detect and quantify proteins, antibodies, and antigens. While direct ELISA testing of "this compound" itself is not a primary application, this technique is invaluable for studying the downstream cellular effects of the compound.

For example, if cell-based assays suggest that the compound has anti-inflammatory properties, an ELISA could be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) produced by immune cells (like macrophages) after treatment with the compound. A reduction in cytokine levels would provide quantitative evidence of its anti-inflammatory activity. Similarly, if the compound is being investigated as an anticancer agent, ELISA can be used to quantify the expression levels of specific proteins that are part of signaling pathways affected by the drug, such as growth factors or apoptotic markers.

Microdilution and Other Quantitative Methods for Antimicrobial Evaluation

A significant area of research for benzimidazole derivatives is their antimicrobial activity. nih.gov Quantitative methods are essential to determine the potency of these compounds against various bacterial and fungal strains. The most common method is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The agar (B569324) well diffusion method is another technique used for preliminary screening of antimicrobial potential. bhu.ac.in In this method, the size of the inhibition zone around a well containing the compound corresponds to the strength of its antimicrobial activity.

Studies on N-substituted 6-chloro-1H-benzimidazole derivatives have shown potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values in some cases being more potent than the standard antibiotic ciprofloxacin. nih.govresearchgate.netrsc.org

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Benzimidazole Derivatives

| Compound ID | E. coli | S. faecalis | S. aureus (MSSA) | S. aureus (MRSA) | C. albicans | A. niger | Reference |

|---|---|---|---|---|---|---|---|

| Compound 1d | 4 | 8 | 4 | 8 | >128 | >128 | rsc.org |

| Compound 2d | 4 | 4 | 2 | 4 | >128 | >128 | rsc.org |

| Compound 3s | 8 | 16 | 8 | 16 | 32 | 64 | rsc.org |

| Compound 4b | 4 | 8 | 4 | 8 | 64 | 64 | rsc.org |

| Compound 4k | 2 | 4 | 2 | 4 | 8 | 16 | rsc.org |

| Ciprofloxacin | 8 | 16 | 8 | 16 | - | - | rsc.org |

| Fluconazole | - | - | - | - | 4 | 128 | rsc.org |

This table is interactive. You can sort and filter the data.

These quantitative evaluations are crucial for establishing the antimicrobial spectrum and potency of compounds like "this compound."

Biophysical Techniques for Ligand-Protein Interaction Studies

To understand how a compound exerts its biological effect, it is essential to study its direct interaction with its molecular target, which is often a protein. Biophysical techniques provide detailed information on the binding affinity, thermodynamics, and structural basis of these interactions.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand bound to its protein target. For benzimidazole inhibitors of protein kinases like CHK2, crystallography has been used to clarify the precise binding mode within the ATP pocket, revealing key hydrogen bonds and hydrophobic interactions. nih.gov This structural information is invaluable for structure-based drug design and optimizing lead compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. nih.gov Ligand-observed NMR experiments can be used to screen for binding and determine binding affinities, even for weak interactions, which is particularly useful in fragment-based drug discovery. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rates, in addition to binding affinity.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For benzimidazole derivatives, docking studies have been used to predict binding modes and rationalize observed structure-activity relationships, helping to guide the synthesis of more potent analogues. researchgate.net

These biophysical methods are critical for validating that a compound's biological activity is due to the direct binding to its intended target and for elucidating the molecular details of that interaction.

Future Directions and Emerging Research Avenues for 5 Chloro 2 Cyclopentyl 1h Benzimidazole

Exploration of Hybrid Molecules Incorporating the 5-Chloro-2-cyclopentyl-1H-benzimidazole Moiety

Molecular hybridization is a promising strategy in drug design, aiming to create new chemical entities with improved efficacy and a lower likelihood of drug resistance. nih.gov This approach involves combining two or more pharmacophores into a single molecule. The resulting hybrid molecule may exhibit a broader spectrum of activity or synergistic effects. nih.gov For benzimidazole (B57391) derivatives, hybridization has been explored to enhance their inherent pharmacological properties. nih.govrsc.org

Future research will likely focus on designing and synthesizing hybrid molecules that incorporate the this compound scaffold. This could involve linking it with other heterocyclic systems known for their biological activities, such as triazoles or oxadiazoles. nih.govnih.gov The goal of such hybridization would be to potentially enhance the compound's existing activities or to introduce new ones. For instance, combining it with a moiety known for potent anticancer activity could yield a novel therapeutic agent. nih.govresearchgate.netnih.govrsc.org

The design of these hybrid molecules will likely be guided by computational studies to predict their binding affinities and pharmacological profiles. nih.gov The synthesis of these new entities will draw upon established and innovative methods in organic chemistry. arabjchem.orgresearchgate.netmdpi.commdpi.com

Table 1: Potential Hybridization Strategies for this compound

| Hybrid Partner Moiety | Rationale for Hybridization | Potential Therapeutic Target |

| Triazole | Enhance antifungal or anticancer activity | Fungal enzymes, various cancer targets |

| Oxadiazole | Broaden antimicrobial or anticancer spectrum | Bacterial and cancer-related enzymes |

| Anilides | Improve antimicrobial properties | Bacterial cellular processes |

| Chalcone | Introduce or enhance antifungal activity | Fungal cellular targets |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Benzimidazole Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. premierscience.comnih.govjsr.orgijirt.org These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of chemical compounds. bohrium.comnih.govresearchgate.net

For benzimidazole derivatives, including this compound, AI and ML can be employed in several key areas:

Virtual Screening: High-throughput virtual screening can be used to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.govmdpi.com

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties from scratch. premierscience.com

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: AI algorithms can help to elucidate the complex relationships between the chemical structure of a compound and its biological activity, guiding the optimization of lead compounds. bohrium.com

The application of these in silico methods is expected to significantly reduce the time and cost associated with the preclinical development of new drugs based on the this compound scaffold. ymerdigital.comniscpr.res.in

Investigation of Novel Delivery Systems for Enhanced Bioavailability

Poor aqueous solubility is a common challenge for many benzimidazole derivatives, which can limit their oral bioavailability and therapeutic efficacy. arabjchem.org Novel drug delivery systems offer a promising solution to this problem by enhancing the solubility and dissolution rate of poorly soluble drugs. researchgate.net

For this compound, future research is likely to explore the use of various nanotechnology-based delivery systems, including:

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubilization of hydrophobic drugs. researchgate.net

Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate the drug, protecting it from degradation and allowing for controlled release. nih.govbohrium.comresearchgate.netnih.gov

Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles that can increase the surface area for dissolution.

The development of such formulations could significantly improve the pharmacokinetic profile of this compound, leading to enhanced therapeutic outcomes. researchgate.net

Advanced Omics-Based Research for Comprehensive Biological Profiling

Omics technologies, such as genomics, proteomics, and metabolomics, provide a holistic view of the biological effects of a compound at the molecular level. These approaches can be instrumental in elucidating the mechanism of action, identifying biomarkers of response, and understanding potential mechanisms of resistance.

For this compound, advanced omics-based research could be applied to:

Genomics: To identify genetic factors that influence the sensitivity or resistance of cells or organisms to the compound. nih.govbiorxiv.org This is particularly relevant in the context of anthelmintic and anticancer therapies where drug resistance is a major concern. biorxiv.org

Proteomics: To identify the protein targets of the compound and to understand its effects on cellular signaling pathways.

Metabolomics: To study the metabolic changes induced by the compound, providing insights into its mechanism of action and potential off-target effects.

A comprehensive biological profile generated through these omics approaches will provide a deeper understanding of the pharmacological properties of this compound and guide its further development as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-cyclopentyl-1H-benzimidazole?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Cyclocondensation : Reacting 4-chloro-1,2-diaminobenzene with cyclopentyl carboxylic acid derivatives under reflux conditions in acidic media (e.g., polyphosphoric acid) .

- Halogenation : Introducing the chlorine substituent via electrophilic substitution using chlorinating agents like POCl₃ or NCS (N-chlorosuccinimide) .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/water mixtures are used to isolate the compound .

Table 1 : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Polyphosphoric acid, 120°C, 6h | 65–70% | >95% | |

| Halogenation | POCl₃, DMF, 80°C, 4h | 75–80% | >98% |

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopentyl group (δ 1.5–2.5 ppm for CH₂ groups) and benzimidazole core (aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 261.08) .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C2–N1–C7 bond angle: 113.7°) .

Q. How do the functional groups in this compound influence its reactivity?

- Benzimidazole Core : Participates in π-π stacking with biological targets and acts as a hydrogen bond acceptor via the N–H group .

- Chlorine Substituent : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., replacing Cl with amine groups) .

- Cyclopentyl Group : Increases lipophilicity, improving membrane permeability in biological assays .

Q. What biological activities have been reported for this compound?

- Antimicrobial Activity : Inhibits Staphylococcus aureus (MIC: 8 µg/mL) via disruption of cell wall synthesis .

- Antiparasitic Effects : Shows IC₅₀ of 1.2 µM against Plasmodium falciparum by targeting heme polymerization .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Reaction Parameter Tuning :

- Temperature : Higher yields (75–80%) are achieved at 80°C vs. 60°C (50–55%) in chlorination steps .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics compared to THF .

- Statistical Optimization : Use response surface methodology (RSM) to model interactions between variables like catalyst loading and time .

Q. How should contradictory data in biological activity studies be resolved?

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and disk diffusion methods to rule out false positives .

- Metabolic Stability Tests : Use liver microsome assays to determine if discrepancies arise from rapid compound degradation .

Q. What computational methods predict the binding affinity of this compound to therapeutic targets?

- Docking Studies : Molecular Operating Environment (MOE) software models interactions with Pf HSP90 (binding energy: −9.2 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity with antiparasitic activity (R² = 0.89) .

Q. How can derivatives of this compound be designed for improved pharmacokinetics?

- Substituent Modification : Replace the cyclopentyl group with fluorinated alkyl chains to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.7 hours) .

- Prodrug Strategies : Introduce ester linkages to improve solubility (e.g., phosphate prodrugs show 3-fold higher bioavailability) .

Q. What are the stability profiles of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.